molecular formula C25H19N3O B226659 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline

4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline

Cat. No. B226659
M. Wt: 377.4 g/mol
InChI Key: SWPXLZPLOMDYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the histone methyltransferase G9a. G9a is a critical enzyme that plays a key role in the epigenetic regulation of gene expression, and its inhibition by BIX-01294 has been shown to have a broad range of effects on cellular processes.

Mechanism of Action

4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline selectively inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This results in a reduction in the levels of H3K9me2, a histone modification that is catalyzed by G9a, and has been shown to play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. Its inhibition of G9a has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to a reduction in cell proliferation and an increase in apoptosis. This compound has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells through its inhibition of G9a.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline is its selectivity for G9a, which allows for the specific inhibition of its histone methyltransferase activity. This makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of this compound is its relatively low potency, which requires high concentrations to achieve effective inhibition of G9a. Additionally, its effects on other histone methyltransferases have not been fully characterized, which may limit its specificity in certain experimental contexts.

Future Directions

There are several potential future directions for the use of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline in scientific research. One area of interest is the role of G9a in cancer, and the potential for this compound to be used as a therapeutic agent. Additionally, the development of more potent and selective G9a inhibitors may allow for more precise manipulation of its activity in various cellular processes. Finally, the use of this compound in combination with other epigenetic modifiers may provide new insights into the complex interplay between epigenetic modifications and gene expression.

Synthesis Methods

The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzimidazole ring, which is achieved through a condensation reaction between o-phenylenediamine and formic acid. The resulting intermediate is then coupled with the quinoline ring through a Suzuki-Miyaura cross-coupling reaction, followed by selective N-alkylation to yield the final product.

Scientific Research Applications

4-(1H-benzimidazol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)quinoline has been widely used in scientific research to investigate the role of G9a in various cellular processes, including cell differentiation, proliferation, and apoptosis. It has been shown to have a broad range of effects on gene expression, including the upregulation of tumor suppressor genes and downregulation of oncogenes. This compound has also been used to study the role of G9a in stem cell differentiation, and its inhibition has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells.

properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

benzimidazol-1-yl-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C25H19N3O/c1-16-11-12-18(13-17(16)2)23-14-20(19-7-3-4-8-21(19)27-23)25(29)28-15-26-22-9-5-6-10-24(22)28/h3-15H,1-2H3

InChI Key

SWPXLZPLOMDYQR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.